3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles occupy a position of paramount importance in medicinal chemistry, with statistical analyses revealing that more than 75% of drugs approved by the Food and Drug Administration contain nitrogen heterocyclic moieties. This overwhelming prevalence underscores the fundamental role that nitrogen heterocycles play in modern pharmaceutical development and their essential contribution to therapeutic efficacy. The significance of these compounds extends beyond their mere statistical prevalence, encompassing their unique chemical properties, diverse biological activities, and exceptional ability to interact with biological targets.
The electron-rich nature of nitrogen atoms within heterocyclic rings enables these compounds to readily participate in hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes, receptors, and nucleic acids. The ability of nitrogen atoms to act as both hydrogen bond donors and acceptors, depending on their hybridization state and molecular environment, provides exceptional versatility in molecular recognition processes. Furthermore, nitrogen heterocycles can establish diverse weak interactions including dipole-dipole interactions, hydrophobic effects, van der Waals forces, and π-stacking interactions, which collectively enhance their binding affinity and selectivity for specific biological targets.
| Heterocycle Type | Percentage in FDA-Approved Drugs | Key Biological Activities | Representative Examples |
|---|---|---|---|
| Pyrazole-containing | 15-20% | Anti-inflammatory, Anticancer, Antimicrobial | Celecoxib, Crizotinib, Tepoxalin |
| Triazole-containing | 10-15% | Antifungal, Antiviral, Anticancer | Fluconazole, Itraconazole, Voriconazole |
| Combined Pyrazole-Triazole | Emerging class | Enhanced selectivity, Multiple targets | 3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole derivatives |
The structural diversity of nitrogen heterocycles provides medicinal chemists with an extensive toolkit for modulating pharmacological properties. The base pairs of deoxyribonucleic acid and ribonucleic acid, including guanine, cytosine, adenine, and thymine, are composed of nitrogen-heterocyclic compounds such as purines and pyrimidines, highlighting the fundamental biological importance of these structures. This intrinsic biological relevance suggests that nitrogen heterocycles are inherently compatible with biological systems and can effectively mimic natural substrates or inhibit natural processes.
The frequency of nitrogen heterocycle utilization in drug discovery continues to increase, with recent analyses indicating that nearly 97,400 publications on nitrogen heterocycles appeared between 2009 and early 2020, with 12,615 publications reported in 2019 alone. This exponential growth in research activity reflects the continued recognition of nitrogen heterocycles as privileged structures in medicinal chemistry and their potential for addressing unmet medical needs across diverse therapeutic areas.
Structural and Functional Roles of Pyrazole Derivatives in Bioactive Molecules
Pyrazole derivatives have established themselves as fundamental building blocks in the design and development of bioactive molecules, demonstrating remarkable versatility in their structural modifications and corresponding biological activities. The five-membered pyrazole ring, containing two adjacent nitrogen atoms, provides a unique electronic environment that enables diverse chemical modifications while maintaining core pharmacophoric properties essential for biological activity. The structural characteristics of pyrazole include a nitrogen atom at position 1, termed "pyrrole-like" due to its conjugated electrons with the aromatic system, and a nitrogen atom at position 2, described as "pyridine-like" since its unshared electrons are not involved in resonance.
The pharmacological properties of pyrazole derivatives are intrinsically linked to their distinctive chemical behavior, particularly their ability to undergo prototrophic tautomerism. Unsubstituted pyrazoles can exist in three possible tautomeric forms, while mono-substituted pyrazoles can adopt up to five different tautomeric states. This tautomeric flexibility allows pyrazole derivatives to optimize their binding conformations when interacting with biological targets, potentially enhancing both binding affinity and selectivity. The capacity of pyrazole to react with both acids and bases further expands its utility in biological systems, enabling interactions with diverse molecular targets across varying physiological pH conditions.
| Pyrazole Derivative Class | Biological Activity | Mechanism of Action | Minimum Inhibitory Concentration Range |
|---|---|---|---|
| 3-Aminopyrazoles | Antimicrobial, Anticancer | Enzyme inhibition, DNA interaction | 6.25-25 μg/mL |
| 4-Aminopyrazoles | Anti-inflammatory, Analgesic | Cyclooxygenase inhibition | 1-10 μg/mL |
| 5-Aminopyrazoles | Antiviral, Antifungal | Viral enzyme inhibition | 0.5-5 μg/mL |
| Iodinated Pyrazoles | Enhanced membrane penetration | Halogen bonding interactions | 1.56-6.25 μg/mL |
Recent research has demonstrated that pyrazole derivatives exhibit an extensive spectrum of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, and antifungal properties. Several pyrazole-containing compounds have achieved clinical success, including celecoxib for anti-inflammatory applications, crizotinib for anticancer therapy, and tepoxalin for analgesic purposes. These clinical successes validate the therapeutic potential of pyrazole-based drug design strategies and encourage continued research into novel pyrazole derivatives.
The structural modification of pyrazole rings through substitution at various positions has proven to be a powerful strategy for fine-tuning biological activity and selectivity. Amino-pyrazoles, in particular, have emerged as one of the most extensively studied chemotypes due to their ability to form hydrogen bonds through their free amino groups. The 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole positional isomers each demonstrate distinct biological activity profiles, reflecting the importance of substitution pattern in determining pharmacological properties. The incorporation of halogen substituents, such as iodine, has been shown to enhance biological activity through halogen bonding interactions and improved membrane permeability.
The versatility of pyrazole derivatives extends beyond their direct biological activities to include their utility as synthetic intermediates and pharmacophoric elements in more complex molecular architectures. The ability to readily functionalize pyrazole rings through various synthetic transformations enables the creation of hybrid molecules that combine pyrazole moieties with other pharmacologically active heterocycles, such as triazoles. This approach has led to the development of novel compound classes with enhanced therapeutic potential and improved pharmacological profiles compared to single-heterocycle systems.
Triazole-Based Scaffolds in Pharmaceutical Development
Triazole-based scaffolds have emerged as privileged structures in pharmaceutical development, demonstrating exceptional utility across diverse therapeutic applications and establishing themselves as essential components in modern drug discovery programs. The 1,2,4-triazole and 1,2,3-triazole isomers represent two of the most significant heterocyclic frameworks in medicinal chemistry, each contributing unique structural and pharmacological properties to bioactive molecules. The incorporation of three nitrogen atoms within a five-membered ring creates a highly versatile pharmacophore capable of engaging in multiple types of molecular interactions with biological targets.
The 1,2,3-triazole moiety functions as a primary pharmacophore system among nitrogen-based molecules and serves as a privileged building block in the discovery of various biological targets. These heterocyclic motifs can be readily prepared through copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, which provides access to structurally diverse triazole libraries with high efficiency and selectivity. The stability of 1,2,3-triazoles under both acidic and basic hydrolytic conditions, as well as their resistance to metabolic degradation, makes them particularly attractive for pharmaceutical applications where compound stability is crucial for therapeutic efficacy.
The 1,2,4-triazole scaffold has demonstrated remarkable versatility in pharmaceutical development, exhibiting a comprehensive spectrum of biological activities including antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, antihypertensive, and sedative-hypnotic properties. This broad biological profile has attracted significant research attention, leading to extensive investigation of the pharmacophoric features and structure-activity relationships within this heterocyclic framework. The ability of 1,2,4-triazoles to modulate diverse biological pathways makes them valuable starting points for drug discovery programs targeting multiple therapeutic areas.
| Triazole Type | Synthesis Method | Stability Profile | Primary Applications | Representative Compounds |
|---|---|---|---|---|
| 1,2,3-Triazole | Click chemistry (Copper-catalyzed azide-alkyne cycloaddition) | High stability under acidic/basic conditions | Antiviral, Anticancer, Antimicrobial | Carboxyamidotriazole, Tazobactam |
| 1,2,4-Triazole | Cyclization of hydrazides | Metabolically stable | Antifungal, Antimicrobial, Anticancer | Fluconazole, Itraconazole, Anastrozole |
| Hybrid Triazole-Pyrazole | Multi-step synthesis | Enhanced stability | Targeted therapy, Multi-target drugs | 3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole |
The molecular interactions facilitated by triazole rings include hydrogen bonding, noncovalent interactions, van der Waals forces, and dipole-dipole bonding interactions, which collectively contribute to their high binding affinity for biological targets. The electron distribution within triazole rings creates regions of both electron density and electron deficiency, enabling these compounds to function as both hydrogen bond donors and acceptors depending on the specific molecular environment and target requirements. This dual functionality enhances the versatility of triazole-based compounds in biological systems and contributes to their broad spectrum of pharmacological activities.
The strong dipole properties of triazole units significantly increase their importance in medicinal chemistry applications, as they can bind to biological targets with enhanced affinity compared to less polar heterocycles. The weakly acidic and weakly basic nature of triazoles, combined with their sensitivity to reducing agents, provides additional opportunities for modulating their biological activity through chemical modifications. Furthermore, triazoles demonstrate exceptional compatibility with various synthetic transformations, enabling the creation of complex molecular architectures that incorporate multiple pharmacophoric elements.
Recent advances in triazole chemistry have focused on the development of hybrid compounds that combine triazole scaffolds with other heterocyclic systems, such as pyrazoles, to create novel pharmacological entities with enhanced therapeutic potential. These hybrid approaches leverage the individual strengths of each heterocyclic component while potentially mitigating their individual limitations, resulting in compounds with improved selectivity, potency, and pharmacokinetic properties. The development of such hybrid triazole-containing compounds represents a significant advancement in rational drug design and demonstrates the continued evolution of triazole-based pharmaceutical chemistry.
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN5/c1-4-9-6(11-10-4)12-3-5(7)2-8-12/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTZKBQBRKTKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole typically involves the iodination of pyrazole derivatives followed by the formation of the triazole ring. One common method involves the reaction of 4-iodopyrazole with methylhydrazine under acidic conditions to form the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features and Substitutent Variations
The table below compares key structural features and substituents of 3-(4-Iodo-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazole with similar triazole derivatives:
Key Observations :
- Halogen Effects : Iodine’s larger atomic radius and lower electronegativity compared to Cl, Br, or F may alter π-stacking interactions and binding affinities in biological systems.
- Planarity and Conformation : Compounds like those in exhibit planar conformations except for perpendicular aryl groups, suggesting similar steric constraints for the iodinated analog.
Physicochemical Properties
- Solubility and Stability : Iodine’s hydrophobicity may reduce aqueous solubility compared to fluorinated analogs, which benefit from fluorine’s electronegativity .
- Thermal Properties : Halogenated triazoles generally exhibit higher melting points due to stronger intermolecular interactions (e.g., C–I···π vs. C–F···π) .
Biological Activity
Overview
3-(4-Iodo-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound characterized by the presence of both pyrazole and triazole rings. This structural combination imparts diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound has been investigated for its potential roles in enzyme inhibition, antimicrobial properties, and anticancer activities.
- IUPAC Name : 3-(4-Iodopyrazol-1-yl)-5-methyl-1H-1,2,4-triazole
- Molecular Formula : C6H6IN5
- Molecular Weight : 217.08 g/mol
- CAS Number : 2173089-82-0
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an inhibitor or activator of these targets, leading to various biological effects such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
Anticancer Studies
Recent research has focused on the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce cytotoxic effects in cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Apoptosis induction via caspase activation |
| MCF7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data indicates that this compound possesses notable activity against both bacterial and fungal strains.
Case Studies
A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several pyrazole derivatives, including this compound. The study reported:
"Compounds with the pyrazole and triazole moieties exhibited significant enhancement in cytotoxicity against tumor cells compared to their respective precursors" .
Another investigation focused on the immunomodulatory effects of this compound on mouse lymphocytes. It was found to enhance the proliferation of cytotoxic T lymphocytes (CTLs), indicating potential applications in cancer immunotherapy .
Q & A
Q. What are the primary synthetic routes for preparing 3-(4-Iodo-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazole?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging triazole-pyrazole hybrid frameworks. A representative method involves reacting 3-azido-5-methyl-1H-1,2,4-triazole with 4-iodo-1H-pyrazole-1-propargyl derivatives under CuSO₄/sodium ascorbate catalysis in THF/H₂O at 50°C for 16 hours. Post-reaction purification via column chromatography yields the target compound . Alternative routes may employ Suzuki-Miyaura coupling for introducing iodine substituents, though regioselectivity must be carefully controlled .
Q. How are spectroscopic techniques employed to characterize this triazole-pyrazole hybrid?
Key characterization methods include:
- ¹H/¹³C NMR : Assign peaks based on pyrazole (δ 7.5–8.5 ppm for aromatic protons) and triazole (δ 8.0–9.0 ppm) ring systems. Coupling patterns confirm substitution positions .
- IR Spectroscopy : Stretching frequencies for C-I bonds (~500 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) validate structural integrity .
- Elemental Analysis : Verify purity (>95%) by comparing experimental vs. calculated C, H, N, and I percentages .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole-pyrazole synthesis be addressed?
Regioselectivity in CuAAC reactions depends on steric and electronic factors. For example, bulky substituents on the pyrazole ring (e.g., 4-iodo groups) may favor 1,4-disubstituted triazole formation. Computational modeling (DFT) predicts transition-state energies to optimize reaction conditions. Alternatively, microwave-assisted synthesis can enhance regiocontrol by accelerating kinetics .
Q. What computational strategies predict the bioactivity of this compound?
Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins. For instance, docking into cyclooxygenase-2 (COX-2) active sites reveals hydrophobic interactions between the iodopyrazole moiety and Phe518, while the triazole ring forms hydrogen bonds with Arg120. MD simulations (≥100 ns) evaluate stability of ligand-protein complexes .
Q. How should conflicting spectroscopic data be resolved during structural validation?
Contradictions in NMR or IR data may arise from tautomerism (e.g., triazole ring prototropy) or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria by observing peak splitting at low temperatures.
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., C–I bond length ≈ 2.09 Å confirms substitution position) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
Q. What methodologies optimize reaction yields for large-scale synthesis?
Yield optimization involves:
- Catalyst Screening : Replace CuSO₄/ascorbate with CuI/PPh₃ for enhanced stability in polar aprotic solvents (e.g., DMF).
- Solvent Effects : Use tert-butanol/H₂O (1:1) to improve solubility of iodinated intermediates.
- Workflow Automation : Continuous-flow reactors reduce side reactions (e.g., triazole dimerization) and achieve >80% yield .
Q. How does halogen bonding influence the compound’s physicochemical properties?
The 4-iodo group participates in halogen bonding with electron-rich partners (e.g., carbonyl oxygens), affecting:
- Solubility : Reduced aqueous solubility due to hydrophobic interactions.
- Crystal Packing : X-ray data show I···N interactions (≈3.5 Å) stabilizing lattice structures .
- Bioavailability : LogP calculations (e.g., SwissADME) predict moderate lipophilicity (LogP ≈ 2.3), requiring formulation tweaks for in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
